N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide
CAS No.:
Cat. No.: VC14522045
Molecular Formula: C22H18N4O
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N4O |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C22H18N4O/c27-22(24-14-17-8-3-1-4-9-17)20-16-26(19-11-5-2-6-12-19)25-21(20)18-10-7-13-23-15-18/h1-13,15-16H,14H2,(H,24,27) |
| Standard InChI Key | OGNCWTCQVPISHM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide, reflects its intricate substitution pattern:
-
Pyrazole ring: Serves as the central scaffold (positions 1, 3, and 4).
-
Phenyl group: Attached to position 1 of the pyrazole.
-
Pyridin-3-yl group: Substituted at position 3, introducing a nitrogen heterocycle.
-
Benzyl carboxamide: Linked to position 4 via a carbonyl group.
The planar aromatic systems (phenyl, pyridinyl) enhance solubility in lipid membranes, while the carboxamide enables hydrogen bonding with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| SMILES Notation | C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 |
| Topological Polar Surface Area | 67.6 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multistep reactions, typically starting from commercially available precursors:
-
Pyrazole ring formation: Cyclocondensation of hydrazines with diketones or β-keto esters.
-
Substituent introduction:
-
Phenyl group: Via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
-
Pyridin-3-yl group: Achieved through palladium-catalyzed cross-coupling.
-
Benzyl carboxamide: Introduced via carbodiimide-mediated coupling of benzylamine to the pyrazole-4-carboxylic acid intermediate.
-
Critical Reaction Steps
-
Cyclocondensation:
-
Carboxamide coupling:
Yield optimization remains challenging due to steric hindrance from the pyridinyl and benzyl groups .
Biological Activity and Mechanisms
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation, reducing TNF-α and IL-6 production in macrophages (60% inhibition at 10 μM) . The benzyl group enhances membrane permeability, while the carboxamide stabilizes interactions with IKKβ .
Metabolic Modulation
Analogous pyrazole carboxamides enhance glucose-stimulated insulin secretion (GSIS) by upregulating PDX-1, a transcription factor critical for β-cell function . At 5 μM, compound analogs increase insulin secretion by 2.5-fold in MIN6 cells, suggesting potential for diabetes therapy.
Analytical Characterization
Structural Confirmation
-
NMR Spectroscopy:
-
(DMSO-): δ 8.72 (s, 1H, pyrazole-H), 7.25–8.14 (m, 14H, aromatic-H).
-
: 165.2 ppm (C=O), 148.9 ppm (pyridinyl-C2).
-
-
HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
-
Mass Spectrometry: ESI-MS m/z 355.2 [M+H].
Computational Studies
Density functional theory (DFT) calculations reveal a dipole moment of 5.2 Debye, favoring interactions with polar protein residues. Molecular dynamics simulations indicate stable binding to EGFR (ΔG = −9.8 kcal/mol) .
Pharmacological Applications and Challenges
Drug Development Prospects
-
Oncology: Potent kinase inhibition with low cytotoxicity (CC₅₀ > 50 μM in HEK293 cells) .
-
Inflammation: Oral bioavailability of 34% in murine models, with t₁/₂ = 4.2 h .
-
Metabolic Disorders: Enhances glucose uptake in C2C12 myotubes by suppressing MG53-mediated IRS-1 ubiquitination .
Limitations
-
Solubility: Aqueous solubility <0.1 mg/mL due to hydrophobic aromatic groups.
-
Selectivity: Off-target effects on cytochrome P450 isoforms (CYP3A4 IC₅₀ = 2.1 μM).
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the pyridinyl group to improve solubility (e.g., introducing hydroxyl or amine substituents).
-
Formulation Strategies: Nanoemulsions or cyclodextrin complexes to enhance bioavailability.
-
Target Validation: CRISPR screening to identify novel targets in pancreatic β-cells and cancer stem cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume